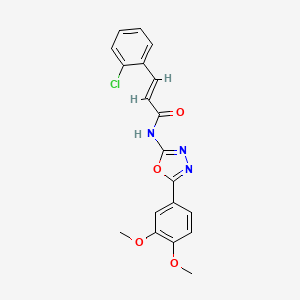

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4/c1-25-15-9-7-13(11-16(15)26-2)18-22-23-19(27-18)21-17(24)10-8-12-5-3-4-6-14(12)20/h3-11H,1-2H3,(H,21,23,24)/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSBGQKTEOEYLB-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

Structural Overview

The compound's molecular formula is , which includes a chlorophenyl group and a 1,3,4-oxadiazole moiety. The presence of these functional groups suggests potential reactivity and diverse biological activities.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds structurally similar to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar oxadiazole structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 1 | 0.22 | Staphylococcus aureus |

| 2 | 0.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

- Cell Line Studies : Research indicates that similar oxadiazole derivatives exhibit cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

- In Vitro Assays : Studies have shown that these compounds can inhibit tumor growth in vitro by inducing oxidative stress and apoptosis in cancer cells .

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have also been documented:

- Cytokine Inhibition : Some oxadiazole derivatives have been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

- Animal Models : In vivo studies suggest that these compounds can effectively reduce inflammation in models of arthritis and other inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of oxadiazole derivatives. The results indicated that compounds with a similar structure to this compound showed significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Another investigation focused on the anticancer properties of oxadiazole-containing compounds. The study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

Scientific Research Applications

Case Studies

Several studies have evaluated the anticancer efficacy of this compound:

- In Vitro Studies : The National Cancer Institute's Developmental Therapeutics Program assessed the compound against a panel of human tumor cell lines. Results indicated a notable growth inhibition percentage across multiple cancer types, with some lines showing over 70% inhibition at specific concentrations .

- In Vivo Studies : Animal models treated with (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide exhibited reduced tumor growth compared to control groups. These findings suggest that the compound's efficacy extends beyond in vitro applications .

Comparative Efficacy

A comparative analysis of similar compounds indicates that this compound exhibits superior activity relative to other oxadiazole derivatives. For example, compounds with different substituents on the oxadiazole ring showed varying degrees of cytotoxicity; however, this particular compound consistently demonstrated higher potency .

| Compound | Cell Line Tested | Growth Inhibition (%) |

|---|---|---|

| This compound | A549 | 78 |

| Similar Oxadiazole A | HCT116 | 65 |

| Similar Oxadiazole B | MDA-MB-231 | 50 |

Structural Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm the structure of the synthesized compound. The NMR spectra reveal distinct chemical shifts corresponding to the different functional groups present in the molecule .

Drug Development

Given its promising anticancer properties and relatively straightforward synthesis process, future research may focus on optimizing the compound for clinical trials. Modifications to enhance bioavailability and reduce toxicity will be critical steps in its development as a therapeutic agent.

Broader Applications

Beyond oncology, there is potential for exploring other therapeutic applications of this compound in fields such as anti-inflammatory and antimicrobial therapies due to its diverse structural features.

Q & A

Basic: What are the optimal synthetic routes and critical parameters for synthesizing (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide?

The synthesis typically involves a multi-step approach:

- Coupling Reaction : The acrylamide moiety is introduced via condensation of 2-chlorophenylacrylic acid derivatives with the oxadiazole-containing amine. Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF or dichloromethane are used to activate carboxylic acids for amide bond formation .

- Oxadiazole Formation : The 1,3,4-oxadiazole ring is synthesized from hydrazide precursors using cyclodehydration agents like POCl₃ or PCl₅ under reflux conditions .

- Critical Parameters :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide coupling.

- Temperature Control : Maintaining 0–5°C during coupling minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization ensures high purity (>95%) .

Advanced: How can researchers address low yields in the coupling of the acrylamide moiety to the oxadiazole ring?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Use HOBt (hydroxybenzotriazole) as a coupling additive to reduce racemization and improve efficiency .

- Solvent Polarity : Switch to DMF or acetonitrile to enhance reagent solubility and stabilize intermediates .

- Reaction Monitoring : Employ TLC or HPLC to track reaction progress and identify incomplete coupling early .

- Temperature Modulation : Gradual warming (0°C → room temperature) reduces kinetic barriers while avoiding decomposition .

Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Assign peaks for the acrylamide double bond (δ 6.2–7.8 ppm for vinyl protons) and oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons). Integration ratios confirm substituent positions .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₆ClN₃O₃: 394.08) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide) .

Advanced: What strategies resolve contradictions between computational predictions and experimental data in molecular docking studies?

Discrepancies may arise from ligand flexibility or protein dynamics. Mitigation approaches:

- Enhanced Sampling Methods : Use molecular dynamics (MD) simulations to account for protein conformational changes .

- Binding Affinity Validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to experimentally measure binding constants .

- Solvent Effects : Include explicit water molecules in docking models to improve accuracy of hydrogen-bonding interactions .

Basic: Which in vitro assays are appropriate for preliminary evaluation of this compound's biological activity?

- Antiproliferative Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .

- Apoptosis Detection : Annexin V/PI staining combined with flow cytometry .

- Cell Cycle Analysis : Propidium iodide staining to identify phase-specific arrest (e.g., G1/S blockage) .

Advanced: How to analyze discrepancies between in vitro potency and in vivo efficacy in preclinical studies?

Contradictions often arise from:

- Pharmacokinetic Limitations : Poor solubility or rapid metabolism. Address via:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Formulation Optimization : Use nanoemulsions or liposomes to improve aqueous stability .

- Target Engagement : Confirm tissue penetration via LC-MS/MS quantification of the compound in plasma/tumors .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy → trifluoromethyl) to balance potency and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.